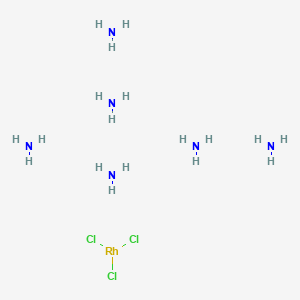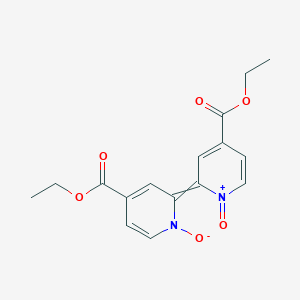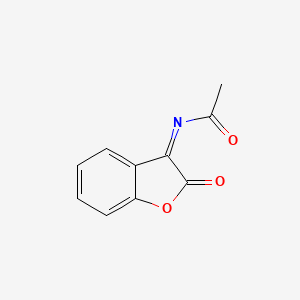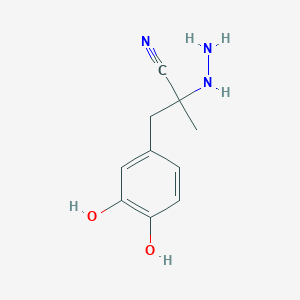
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is a heterocyclic compound that features both pyridine and thiazolone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural combination of pyridine and thiazolone rings imparts distinct chemical and biological properties to this molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the thiazolone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Applications De Recherche Scientifique
4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Mécanisme D'action
The mechanism of action of 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(4-Pyridinyl)-2(3h)-thiazolone: Lacks the hydrazone moiety but shares the core structure.
Thiosemicarbazones: Compounds with similar hydrazone functionality but different heterocyclic rings.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Uniqueness: 4-(4-Pyridinyl)-2(3h)-thiazolone hydrazone is unique due to the combination of pyridine and thiazolone rings with a hydrazone linkage. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(4-pyridin-4-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12) |
Clé InChI |
ZQPLGNKMRUBFQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)





![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)


![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)

